molecular formula C7H5ClIN3 B1452817 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263282-98-9

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1452817
CAS No.: 1263282-98-9
M. Wt: 293.49 g/mol
InChI Key: FKQSQSUSGOYQFO-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C7H5ClIN3. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[1,5-a]pyrimidine core, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with appropriate halogenating agents. One common method includes the chlorination of pyrazolo[1,5-a]pyrimidine followed by iodination. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and catalysts like copper(I) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, thereby influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
  • 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine
  • 5-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the simultaneous presence of both chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical modifications and enhances its potential in various applications .

Properties

IUPAC Name

5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-4-6(9)7-10-5(8)2-3-12(7)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQSQSUSGOYQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=NC2=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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